molecular formula C7H12N2O2 B12988068 Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12988068
M. Wt: 156.18 g/mol
InChI Key: XINHQFDCCDUGHU-UHFFFAOYSA-N
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Description

Methyl 2,6-diazaspiro[33]heptane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. For instance, the reaction of a diamine with a diester can lead to the formation of the spiro compound through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Uniqueness

Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is unique due to its specific methyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-11-6(10)9-4-7(5-9)2-8-3-7/h8H,2-5H2,1H3

InChI Key

XINHQFDCCDUGHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC2(C1)CNC2

Origin of Product

United States

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